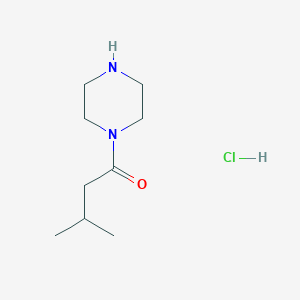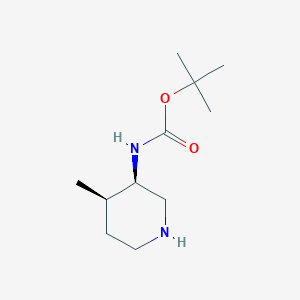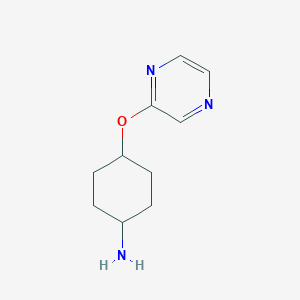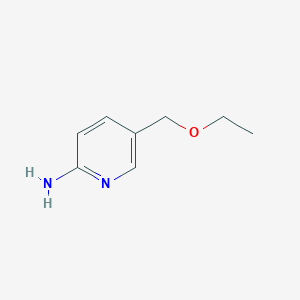
3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride
Descripción general
Descripción
3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride is a chemical compound with the CAS Number: 1181458-07-0 . It has a molecular weight of 206.72 . The IUPAC name for this compound is 1-(3-methylbutanoyl)piperazine hydrochloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H18N2O.ClH/c1-8(2)7-9(12)11-5-3-10-4-6-11;/h8,10H,3-7H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Pharmacological Evaluation
A study involving the design and synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, including compounds structurally related to 3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride, explored their antidepressant and antianxiety activities (J. Kumar et al., 2017).
Luminescent Properties and Electron Transfer
Research on piperazine substituted naphthalimide model compounds, closely related to 3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride, investigated their fluorescence spectra and photo-induced electron transfer properties (Jiaan Gan et al., 2003).
Analytical Applications
A method involving the use of a benzofurazan reagent for HPLC determination of D-3-hydroxybutyric acid, using a derivative structurally similar to 3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride, was developed for analysis in human plasma (G. Cevasco et al., 2014).
Synthesis for Medicinal Applications
The synthesis and evaluation of CGRP receptor inhibitors, involving compounds structurally analogous to 3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride, were explored for potential medical applications (Reginald O. Cann et al., 2012).
Antipsychotic Agent Study
A study focusing on a novel dopamine D4 receptor antagonist structurally related to 3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride evaluated its pharmacokinetics in human subjects (C. Chavez-Eng et al., 1997).
Safety And Hazards
Propiedades
IUPAC Name |
3-methyl-1-piperazin-1-ylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(2)7-9(12)11-5-3-10-4-6-11;/h8,10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGWFMCPBHZJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(piperazin-1-yl)butan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)



![4-{[(3-Methylphenyl)sulfanyl]methyl}aniline](/img/structure/B1391340.png)
![6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one](/img/structure/B1391341.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1391343.png)

![1,4-Dithia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1391348.png)
![N-Methyl-N-[(3R)-pyrrolidin-3-YL]acetamide](/img/structure/B1391349.png)


![Imidazo[1,2-A]pyridin-7-amine](/img/structure/B1391355.png)